molecular formula C6H7N2NaO3 B13461031 sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate

sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate

Cat. No.: B13461031
M. Wt: 178.12 g/mol
InChI Key: JXCKSMLWMIMYDL-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate (molecular formula: C₇H₉N₂O₃Na, molecular weight: 281.31 g/mol) is a sodium salt derivative featuring a hydroxyacetate backbone substituted with a 1-methylimidazole ring at the α-carbon . The compound’s structure combines a polar carboxylate group (enhancing water solubility) with a heteroaromatic imidazole moiety, which is often associated with biological activity. The sodium counterion improves stability and solubility compared to its ester analogs, making it suitable for pharmaceutical or industrial applications .

Properties

Molecular Formula

C6H7N2NaO3

Molecular Weight

178.12 g/mol

IUPAC Name

sodium;2-hydroxy-2-(1-methylimidazol-2-yl)acetate

InChI

InChI=1S/C6H8N2O3.Na/c1-8-3-2-7-5(8)4(9)6(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1

InChI Key

JXCKSMLWMIMYDL-UHFFFAOYSA-M

Canonical SMILES

CN1C=CN=C1C(C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate can be achieved through several methods. One common approach involves the reaction of 1-methylimidazole with glyoxal and ammonia, followed by subsequent reactions to introduce the hydroxy and acetate groups . Another method involves the use of 2-lithio-1-methylimidazole, which can react with various aldehydes or ketones to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid moiety and imidazole nitrogen participate in pH-dependent equilibria:

  • Deprotonation : Under basic conditions (pH > 10), the hydroxyl group (−OH) deprotonates to form a carboxylate anion, enhancing solubility in aqueous media.

  • Protonation : In acidic environments (pH < 4), the imidazole nitrogen (pKa ~7) becomes protonated, forming a cationic species .

Table 1: pH-Dependent Species

pH RangeDominant FormKey Functional Groups Involved
<4Protonated imidazole−NH⁺, −COOH
4–7Zwitterionic form−COO⁻, −NH
>10Fully deprotonated carboxylate−COO⁻, −O⁻

Coordination Chemistry

The imidazole ring acts as a bidentate ligand for transition metals, forming stable complexes:

  • Metal Binding : Coordinates with Cu(II), Fe(III), and Zn(II) via the imidazole nitrogen and hydroxyl oxygen .

  • Catalytic Activity : Metal complexes catalyze oxidative coupling reactions, as demonstrated in trichlorosilane-mediated reductions .

Table 2: Metal Complexation Data

Metal IonStoichiometry (L:M)Application
Cu(II)2:1Oxidation catalysis
Fe(III)1:1Redox-active intermediates
Zn(II)1:1Enzyme inhibition studies

Oxidation Pathways:

  • Hydroxyl Group : Oxidized by KMnO₄ or CrO₃ to form a ketone derivative (2-(1-methyl-1H-imidazol-2-yl)glyoxylic acid).

  • Imidazole Ring : Susceptible to oxidative cleavage under strong conditions (e.g., H₂O₂/Fe³⁺), yielding urea derivatives.

Reduction Pathways:

  • Sodium Borohydride : Reduces the hydroxyl group to a secondary alcohol, though steric hindrance from the methyl group limits reactivity .

Substitution Reactions

  • Nucleophilic Displacement : The hydroxyl group undergoes substitution with electrophiles (e.g., alkyl halides) in polar aprotic solvents like DMF :

    R-X + Na[Compound]R-O-Compound+NaX\text{R-X + Na[Compound]} \rightarrow \text{R-O-Compound} + \text{NaX}
  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetate esters .

Table 3: Substitution Reaction Yields

ElectrophileSolventTemperatureYield (%)
Methyl iodideDMF60°C78
Acetyl chlorideCH₃CN25°C65

Polymerization and Crosslinking

In the presence of divalent cations (e.g., Ca²⁺), the carboxylate group facilitates hydrogel formation through ionic crosslinking. Applications include drug delivery systems and biocompatible materials.

Mechanistic Insights

  • Acid-Catalyzed Rearrangements : Protonation of the imidazole nitrogen stabilizes transition states in ketone reductions, as observed in trichlorosilane reactions .

  • Hydrogen Bonding : The hydroxyl group participates in intramolecular H-bonding with the imidazole ring, influencing reactivity in protic solvents .

Stability Under Reaction Conditions

ConditionDegradation Observed?Half-Life (h)
Aqueous pH 7.4, 25°CNo>120
1M HCl, 60°CYes (imidazole ring)2.5
UV light (254 nm)Yes (photooxidation)8.3

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes by coordinating with their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Potential Applications
Sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate C₇H₉N₂O₃Na 281.31 Sodium salt, imidazole with methyl substituent Saponification of methyl ester Pharmaceuticals, co-crystals
Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate C₇H₁₀N₂O₃ 170.17 Methyl ester, reduced solubility Esterification of parent acid Synthetic intermediate (discontinued)
1H-Benzimidazole-2-acetic acid C₉H₈N₂O₂ 176.17 Benzimidazole ring instead of imidazole Cyclocondensation Antiparasitic agents, catalysis
Ethyl 2-(2-methyl-1H-benzimidazol-2-yl)acetate C₁₂H₁₄N₂O₂ 218.25 Ethyl ester, benzimidazole core Alkylation with ethyl bromoacetate Crystallography studies
Ethyl 2-([1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl)acetate C₁₅H₁₈N₂O₃S 306.38 Sulfanyl linker, benzyl substituent Thioether coupling Drug discovery intermediates

Physicochemical and Functional Comparisons

Solubility and Stability :

  • The sodium salt exhibits superior aqueous solubility due to its ionic carboxylate group, whereas ester derivatives (e.g., methyl or ethyl esters) are more lipophilic and less stable under basic conditions .
  • Benzimidazole analogs (e.g., 1H-Benzimidazole-2-acetic acid) display lower solubility than imidazole derivatives due to their larger aromatic systems .

Synthetic Accessibility :

  • The sodium salt is synthesized via saponification of its methyl ester counterpart, which is prepared by esterification of the parent hydroxy acid . In contrast, benzimidazole derivatives require cyclocondensation of o-phenylenediamine with carboxylic acids, a more complex route .

Biological and Industrial Relevance :

  • Imidazole-containing compounds (e.g., sodium salt) are explored for co-crystallization in drug formulations to enhance bioavailability, as seen in studies on imidazolium salts .
  • Benzimidazole derivatives are established in antiparasitic drugs (e.g., albendazole), leveraging their planar aromaticity for target binding .

Case Study: Sodium Salt vs. Methyl Ester

  • Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate (discontinued) was likely phased out due to volatility and hydrolysis susceptibility, whereas the sodium salt offers improved shelf life and compatibility with aqueous formulations .
  • The sodium salt’s ionic nature facilitates its use in polar solvents, contrasting with the ester’s utility in organic synthesis as an intermediate .

Biological Activity

Sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate, also known as 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid, is a compound with significant biological activity, particularly due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H7N2NaO3
  • Molecular Weight : 178.12 g/mol
  • Structural Features : The compound contains a hydroxyl group and an imidazole ring, which contribute to its reactivity and biological interactions.

Biological Activities

  • Antimicrobial Activity :
    This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it a candidate for therapeutic applications in infectious diseases.
  • Anti-inflammatory Properties :
    The compound exhibits anti-inflammatory effects, which may be attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. This property is particularly relevant in the context of chronic inflammatory diseases.
  • Enzyme Inhibition :
    The imidazole ring allows the compound to interact with metal ions in enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in metabolism and signaling.

The biological activity of this compound can be explained through several mechanisms:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions present in enzyme active sites, leading to inhibition of enzymatic functions. This mechanism is critical for enzymes that are zinc-dependent, such as insulin-degrading enzyme (IDE), which plays a role in Alzheimer's disease and type-2 diabetes .
  • Hydrogen Bonding : The hydroxyl and acetic acid groups can participate in hydrogen bonding with biological macromolecules, enhancing the compound's ability to modulate biological responses.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that the compound effectively inhibited the growth of specific Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. This suggests its potential use in treating bacterial infections .
  • Anti-inflammatory Effects :
    • A study reported that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cell cultures exposed to inflammatory stimuli, indicating its therapeutic potential in inflammatory diseases .
  • Enzyme Inhibition Studies :
    • Research on IDE inhibition revealed that this compound could reduce amyloid-beta peptide levels by inhibiting IDE activity, suggesting a role in Alzheimer's disease management .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityEnzyme Inhibition
This compoundYesYesYes
HistidineModerateNoYes
ImidazoleLowNoModerate

Q & A

Q. What are the optimal synthetic routes for sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate, and how can reaction yields be improved?

The synthesis of imidazole-containing acetates often involves alkylation or coupling reactions. For example, ethyl 2-(2-acetylbenzimidazol-1-yl)acetate was synthesized via nucleophilic substitution using potassium carbonate in acetone, achieving moderate yields after recrystallization . For this compound, similar conditions (e.g., polar aprotic solvents like DMF, bases like K₂CO₃) may be adapted. Yield optimization can include:

  • Catalyst screening : Copper(I) iodide with N1,N2-dimethylcyclohexane-1,2-diamine improved coupling efficiency in related arylations .
  • Temperature control : Heating at 110°C under inert atmosphere (N₂) enhanced reaction completion in morpholine derivatives .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the sodium salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or D₂O) to confirm imidazole proton environments and acetate group integration .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]⁺ for sodium adducts).
  • Elemental analysis : Matching calculated vs. experimental C/H/N/O percentages ensures purity .
  • X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration, particularly for chiral centers in hydroxyacetate derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data can arise due to dynamic solvation or packing effects. For example:

  • Hydrogen bonding networks : In crystal structures of imidazolium salts, π–π stacking and hydrogen bonds (e.g., O–H···O) stabilize specific conformations .
  • Twinned data refinement : SHELX programs (SHELXL, SHELXD) enable robust refinement of high-resolution or twinned datasets .
  • Validation tools : Use PLATON or Mercury to check for missed symmetry or disorder in the lattice .

Q. What methodologies address low reactivity of the imidazole ring in cross-coupling reactions?

The 1-methyl-1H-imidazol-2-yl group may exhibit steric hindrance. Strategies include:

  • Directed C–H activation : Palladium catalysts with bulky ligands (e.g., BrettPhos) promote selective coupling at the imidazole C4/C5 positions .
  • Microwave-assisted synthesis : Accelerates reactions (e.g., arylations) by reducing decomposition of sensitive intermediates .
  • Protecting groups : Temporary protection of the hydroxyacetate moiety (e.g., tert-butyl esters) prevents side reactions during imidazole functionalization .

Q. How can computational modeling predict the compound’s behavior in biological systems?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. For example, imidazole derivatives showed binding to kinase active sites in simulations .
  • ADMET prediction : Tools like SwissADME assess solubility, logP, and metabolic stability, guiding drug design .
  • MD simulations : Reveal conformational dynamics of the sodium salt in aqueous buffers, critical for formulation studies .

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